molecular formula C26H42O2 B046057 3beta-Hydroxy-27-norcholest-5-en-25-one CAS No. 7494-34-0

3beta-Hydroxy-27-norcholest-5-en-25-one

Cat. No. B046057
CAS RN: 7494-34-0
M. Wt: 386.6 g/mol
InChI Key: NYJPQNDSCIEILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Hydroxy-27-norcholest-5-en-25-one, also known as noroxymorphone, is a naturally occurring opioid analgesic derived from thebaine. It is a potent agonist of the mu-opioid receptor, which is responsible for its analgesic effects. Noroxymorphone is used clinically as a pain reliever, but it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

Noroxymorphone exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding activates a series of signaling pathways that ultimately result in the inhibition of pain transmission. Noroxymorphone also has other effects on the central nervous system, including sedation and respiratory depression.

Biochemical And Physiological Effects

Noroxymorphone has a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its analgesic effects. Noroxymorphone also has effects on the immune system, including the modulation of cytokine production. Additionally, it has been shown to have effects on the cardiovascular system, including the modulation of blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

Noroxymorphone has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the effects of opioid receptor activation. However, 3beta-Hydroxy-27-norcholest-5-en-25-onene also has limitations for use in lab experiments. It is a controlled substance, which makes it difficult to obtain and use in experiments. Additionally, its effects on the central nervous system can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 3beta-Hydroxy-27-norcholest-5-en-25-onene. One area of interest is the development of new opioid analgesics that are less addictive than currently available drugs. Noroxymorphone may be a useful starting point for the development of such drugs. Additionally, further research is needed to fully understand the mechanisms of action of 3beta-Hydroxy-27-norcholest-5-en-25-onene and its effects on the central nervous system. This research could lead to the development of new treatments for pain, addiction, and depression. Finally, there is interest in studying the potential anti-cancer effects of 3beta-Hydroxy-27-norcholest-5-en-25-onene and developing it as a cancer therapy.

Synthesis Methods

Noroxymorphone can be synthesized from thebaine through a series of chemical reactions. Thebaine is first oxidized to form 14-hydroxycodeinone, which is then reduced to form oxymorphone. Oxymorphone is then subjected to a series of chemical reactions to remove the 6-keto group, resulting in the formation of 3beta-Hydroxy-27-norcholest-5-en-25-onene.

Scientific Research Applications

Noroxymorphone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to be effective in treating pain, and it may also have applications in the treatment of addiction and depression. Noroxymorphone has also been studied for its potential use in cancer therapy, as it has been shown to induce cell death in cancer cells.

properties

CAS RN

7494-34-0

Product Name

3beta-Hydroxy-27-norcholest-5-en-25-one

Molecular Formula

C26H42O2

Molecular Weight

386.6 g/mol

IUPAC Name

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-2-one

InChI

InChI=1S/C26H42O2/c1-17(6-5-7-18(2)27)22-10-11-23-21-9-8-19-16-20(28)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24,28H,5-7,9-16H2,1-4H3/t17-,20+,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

NYJPQNDSCIEILZ-UHFFFAOYSA-N

Isomeric SMILES

C[C@H](CCCC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Other CAS RN

7494-34-0

synonyms

27-Nor-25-ketocholesterol;  3β-Hydroxy-26-norcholest-5-en-25-one;  3β-Hydroxy-27-norcholest-5-en-25-one;  NSC 148870;  25-Oxo-27-norcholesterol;  3-Hydroxy-27-norcholest-5-en-25-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.